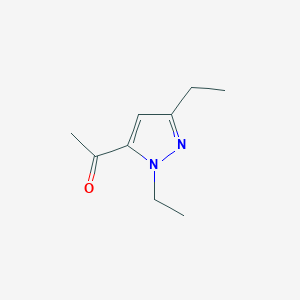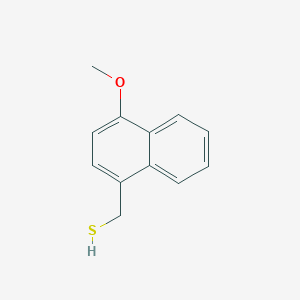
(4-Methoxynaphthalen-1-YL)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxynaphthalen-1-YL)methanethiol is an organic compound with the molecular formula C12H12OS It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methanethiol group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-YL)methanethiol typically involves the reaction of 4-methoxynaphthalene with methanethiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where 4-methoxynaphthalene is treated with methanethiol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(4-Methoxynaphthalen-1-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
(4-Methoxynaphthalen-1-YL)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Methoxynaphthalen-1-YL)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, leading to biological effects such as inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
Similar Compounds
(4-Methoxynaphthalen-1-yl)methanol: Similar structure but contains a hydroxyl group instead of a thiol group.
(4-Methoxynaphthalen-1-yl)methylamine: Contains an amine group instead of a thiol group.
(4-Methoxynaphthalen-1-yl)acetic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
(4-Methoxynaphthalen-1-YL)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with proteins and other biomolecules, making it a valuable compound for research in various fields .
特性
分子式 |
C12H12OS |
|---|---|
分子量 |
204.29 g/mol |
IUPAC名 |
(4-methoxynaphthalen-1-yl)methanethiol |
InChI |
InChI=1S/C12H12OS/c1-13-12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7,14H,8H2,1H3 |
InChIキー |
FCOLNRJNMRCEES-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


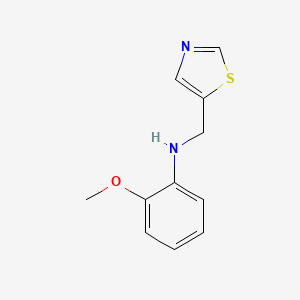


![[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13311013.png)
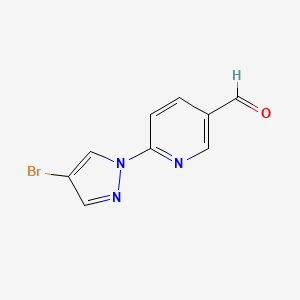
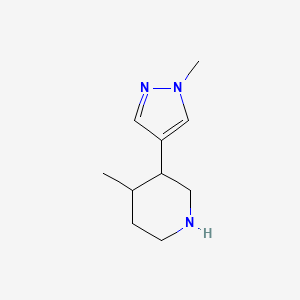
![{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13311024.png)
![2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311031.png)
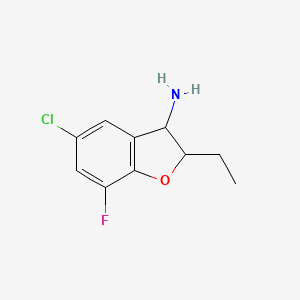
![[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13311052.png)
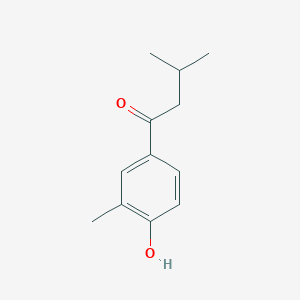
![3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13311070.png)
![tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate](/img/structure/B13311071.png)
